5-(4-METHOXYBENZOYL)-6-METHYL-2-[(2-OXOPROPYL)SULFANYL]-3-PYRIDYL CYANIDE
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Overview
Description
5-(4-METHOXYBENZOYL)-6-METHYL-2-[(2-OXOPROPYL)SULFANYL]-3-PYRIDYL CYANIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with various functional groups, including a methoxyphenyl carbonyl, a methyl group, an oxopropyl sulfanyl, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-METHOXYBENZOYL)-6-METHYL-2-[(2-OXOPROPYL)SULFANYL]-3-PYRIDYL CYANIDE typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under different conditions to yield cyanoacetamide derivatives . These intermediates can then undergo further reactions, such as condensation with aldehydes or ketones, to form the desired pyridine derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as solvent-free reactions, high-temperature stirring, and the use of efficient catalysts are often employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-(4-METHOXYBENZOYL)-6-METHYL-2-[(2-OXOPROPYL)SULFANYL]-3-PYRIDYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or the nitrile group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-(4-METHOXYBENZOYL)-6-METHYL-2-[(2-OXOPROPYL)SULFANYL]-3-PYRIDYL CYANIDE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 5-(4-METHOXYBENZOYL)-6-METHYL-2-[(2-OXOPROPYL)SULFANYL]-3-PYRIDYL CYANIDE involves its interaction with molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The specific pathways and targets depend on the functional groups present in the compound and their ability to form interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
- 2-Amino-3-cyano-4H-chromenes
Uniqueness
5-(4-METHOXYBENZOYL)-6-METHYL-2-[(2-OXOPROPYL)SULFANYL]-3-PYRIDYL CYANIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological profiles or material properties, making it valuable for specific applications .
Properties
Molecular Formula |
C18H16N2O3S |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
5-(4-methoxybenzoyl)-6-methyl-2-(2-oxopropylsulfanyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C18H16N2O3S/c1-11(21)10-24-18-14(9-19)8-16(12(2)20-18)17(22)13-4-6-15(23-3)7-5-13/h4-8H,10H2,1-3H3 |
InChI Key |
YVUDCTIYRFLDKR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C(=N1)SCC(=O)C)C#N)C(=O)C2=CC=C(C=C2)OC |
Canonical SMILES |
CC1=C(C=C(C(=N1)SCC(=O)C)C#N)C(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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